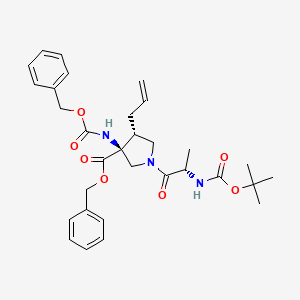
Benzyl (3S,4R)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (3S,4R)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as benzyl, allyl, benzyloxycarbonyl, and tert-butoxycarbonyl. These groups contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3S,4R)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the pyrrolidine ring, followed by the introduction of the allyl and benzyl groups. The benzyloxycarbonyl and tert-butoxycarbonyl groups are then added through protection and deprotection steps to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
化学反応の分析
Types of Reactions
Benzyl (3S,4R)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
科学的研究の応用
Benzyl (3S,4R)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and protein folding. Its various functional groups make it a versatile tool for probing biological systems.
Industry: In industrial settings, the compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzyl (3S,4R)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The pathways involved in these interactions can vary depending on the specific application, but they often involve the formation of covalent or non-covalent bonds with the target molecules.
類似化合物との比較
Similar Compounds
- Benzyl (3S,4R)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and interactions, making it a valuable tool in various fields of research.
特性
分子式 |
C31H39N3O7 |
|---|---|
分子量 |
565.7 g/mol |
IUPAC名 |
benzyl (3S,4R)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3-(phenylmethoxycarbonylamino)-4-prop-2-enylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C31H39N3O7/c1-6-13-25-18-34(26(35)22(2)32-28(37)41-30(3,4)5)21-31(25,27(36)39-19-23-14-9-7-10-15-23)33-29(38)40-20-24-16-11-8-12-17-24/h6-12,14-17,22,25H,1,13,18-21H2,2-5H3,(H,32,37)(H,33,38)/t22-,25+,31+/m0/s1 |
InChIキー |
GRCDGHRLSBGEGO-OKWBYJIHSA-N |
異性体SMILES |
C[C@@H](C(=O)N1C[C@H]([C@](C1)(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)CC=C)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C(=O)N1CC(C(C1)(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)CC=C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)
![5-Oxaspiro[3.5]nonan-9-ol](/img/structure/B14898398.png)

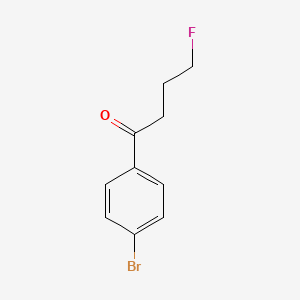
![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)
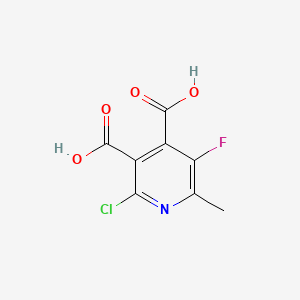


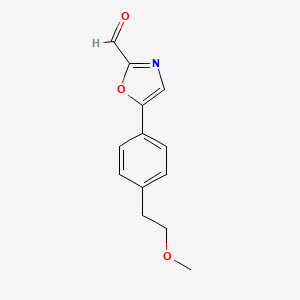
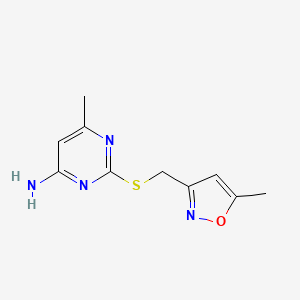
![4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14898459.png)
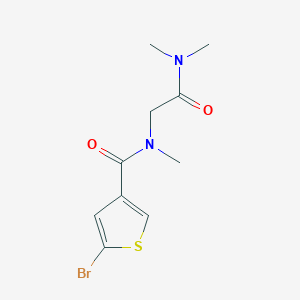
![n-(3-(1h-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine](/img/structure/B14898471.png)
![7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B14898477.png)
